1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea
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Overview
Description
1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of 4-methoxyaniline with carbon disulfide and methyl isothiocyanate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield sulfoxides or sulfones, while reduction would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-3-(3-methyl-1H-1,2,4-triazol-4-yl)thiourea: Lacks the sulfanylidene group.
1-(4-methoxyphenyl)-3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea: Differs in the position of the methyl group.
Uniqueness
1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea is unique due to the presence of both the methoxyphenyl and sulfanylidene-triazolyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
86671-69-4 |
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Molecular Formula |
C11H13N5OS2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea |
InChI |
InChI=1S/C11H13N5OS2/c1-7-13-14-11(19)16(7)15-10(18)12-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,14,19)(H2,12,15,18) |
InChI Key |
BRQNRZAODJNKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N1NC(=S)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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